N-(3-ethoxyphenyl)cyclohexanecarboxamide chemical properties
N-(3-ethoxyphenyl)cyclohexanecarboxamide chemical properties
An In-depth Technical Guide to N-(3-ethoxyphenyl)cyclohexanecarboxamide
For professionals in research, chemical synthesis, and drug development, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(3-ethoxyphenyl)cyclohexanecarboxamide.
Chemical Properties and Data
Table 1: Calculated Physicochemical Properties of N-(3-ethoxyphenyl)cyclohexanecarboxamide
| Property | Value | Source |
| IUPAC Name | N-(3-ethoxyphenyl)cyclohexanecarboxamide | N/A |
| Molecular Formula | C₁₅H₂₁NO₂ | Calculated |
| Molecular Weight | 247.33 g/mol | Calculated |
| CAS Number | Not found | N/A |
| Predicted XLogP3 | 3.5 | Predicted |
| Predicted Hydrogen Bond Donor Count | 1 | Predicted |
| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |
| Predicted Rotatable Bond Count | 4 | Predicted |
| Predicted Topological Polar Surface Area | 38.3 Ų | Predicted |
Synthesis Protocol
The synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide can be achieved via a standard acylation reaction. This involves the reaction of 3-ethoxyaniline with cyclohexanecarbonyl chloride. Below is a representative experimental protocol based on general methods for the synthesis of N-aryl amides.
Reaction Scheme
Caption: Synthesis of N-(3-ethoxyphenyl)cyclohexanecarboxamide.
Experimental Methodology
Materials:
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3-Ethoxyaniline
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Cyclohexanecarbonyl chloride
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Pyridine (or another suitable base, e.g., triethylamine)
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Dichloromethane (DCM) or other suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
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Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Potential Signaling Pathways and Biological Activity
While no specific biological activities or signaling pathway interactions have been documented for N-(3-ethoxyphenyl)cyclohexanecarboxamide, the broader class of N-aryl carboxamides has been investigated for a range of biological effects.
Areas of Investigation for Analogous Compounds
Derivatives of N-aryl carboxamides have shown potential in various therapeutic areas, suggesting possible avenues for investigation for N-(3-ethoxyphenyl)cyclohexanecarboxamide. These areas include:
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Anti-inflammatory Activity: Some N-aryl glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties.
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Antimicrobial and Antimycobacterial Effects: N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated activity against various bacterial and mycobacterial strains. For instance, N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide was identified as a potent inhibitor of photosynthetic electron transport.[1][2][3]
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Sensory Modulation: Certain N-aryl-hydroxyalkylidene-carboxamide compounds have been explored for their effects on sensory processes, including the perception of itch and pain.
Logical Workflow for Biological Evaluation
Caption: Workflow for assessing biological activity.
This guide provides a foundational understanding of N-(3-ethoxyphenyl)cyclohexanecarboxamide for research and development purposes. Further experimental work is necessary to fully characterize this compound and explore its potential applications.
